4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14648404
InChI: InChI=1S/C9H11ClN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14)
SMILES:
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14648404

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 4-chloro-1-cyclopentylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C9H11ClN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14)
Standard InChI Key HHMJPEWGVQCVCK-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C=C(C(=N2)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with a cyclopentyl group, at the 3-position with a carboxylic acid moiety, and at the 4-position with a chlorine atom. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₁ClN₂O₂
Molecular Weight214.65 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited aqueous solubility; soluble in polar aprotic solvents

Synthesis and Industrial Production

Synthetic Pathways

Synthesis typically begins with cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination using agents like phosphorus oxychloride (POCl₃). Cyclopentylation is achieved via nucleophilic substitution or transition metal-catalyzed coupling. A 2007 study demonstrated the conversion of 1H-pyrazole-3-carboxylic acid derivatives into carboxamides using acid chlorides, yielding intermediates critical for further functionalization .

Key Reaction Steps:

  • Cyclocondensation: Formation of the pyrazole core.

  • Chlorination: Introduction of the chlorine substituent.

  • Cyclopentylation: Attachment of the cyclopentyl group.

Industrial-scale production employs flow chemistry to optimize reaction kinetics and purity, achieving yields exceeding 80% in optimized conditions.

Biological Activities and Mechanisms

Antimicrobial Effects

Studies on analogous pyrazole derivatives, such as 5-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters, demonstrate potent activity against Escherichia coli (pMICₑc = 2.50 μM/mL), comparable to norfloxacin . The chlorine atom likely disrupts bacterial enzyme function, while the carboxylic acid enhances target binding .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and chemotaxis modulators. For example, 1-methyl-5-ureido-1H-pyrazole-4-carboxylic acid esters inhibit human neutrophil chemotaxis, showing promise for inflammatory diseases .

Table 2: Therapeutic Applications of Pyrazole Derivatives

Derivative ClassTarget IndicationMechanism
NO-donor hybridsInflammationCOX-2/iNOS modulation
XOR inhibitorsGoutUric acid reduction
Kinase inhibitorsCancerSignal transduction blockade

Industrial and Material Science Applications

Coordination Chemistry

Zinc(II) complexes incorporating pyrazole-carboxylate ligands exhibit structural diversity, forming binuclear or chain architectures with potential catalytic applications . The carboxylic acid group facilitates metal binding, enabling use in supramolecular assemblies.

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